1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)
Overview
Description
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is known for its role in forming liposomes and other lipid-based structures, which are essential in various scientific applications, including drug delivery and membrane studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) typically involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with glutaric anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The olefinic bonds in the fatty acid chains can be oxidized to form epoxides or diols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides
Major Products
Hydrolysis: Produces free fatty acids and glycerophosphoethanolamine.
Oxidation: Forms epoxides or diols from the olefinic bonds.
Substitution: Yields various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Essential in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems.
Industry: Employed in the formulation of cosmetics and personal care products .
Mechanism of Action
The compound exerts its effects primarily through its ability to form lipid bilayers and vesicles. These structures can encapsulate drugs or other molecules, facilitating their delivery to target cells. The molecular targets include cell membranes, where the compound integrates and alters membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the glutaryl modification.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with saturated fatty acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with a choline head group instead of ethanolamine .
Uniqueness
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) is unique due to its glutaryl modification, which imparts distinct chemical properties and enhances its ability to form stable liposomes. This makes it particularly useful in drug delivery applications where stability and encapsulation efficiency are critical .
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54);/q;+1/p-1/b19-17-,20-18-;/t42-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVWNFLYXKTNQV-IEONMYGQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83NNaO11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677170 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111516-02-0 | |
Record name | N-Glutaryl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111516020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-GLUTARYL-1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MYJ4OAR51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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